2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide
Description
This compound features a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a 2,4-dimethylphenyl group at position 2 and an acetamide side chain linked to a 4-methoxybenzyl group. The 4-methoxybenzyl moiety may improve lipophilicity and membrane permeability compared to polar substituents.
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5S/c1-17-8-13-21(18(2)14-17)28-25(30)27(22-6-4-5-7-23(22)34(28,31)32)16-24(29)26-15-19-9-11-20(33-3)12-10-19/h4-14H,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCHPRMTDGTENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide (CAS Number: 941956-00-9) belongs to the class of benzo[e][1,2,4]thiadiazine derivatives. Its unique chemical structure suggests potential biological activities that warrant investigation. This article focuses on its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 480.5 g/mol. The compound features a complex structure with multiple functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 480.5 g/mol |
| CAS Number | 941956-00-9 |
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzo[e][1,2,4]thiadiazine have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation .
In vitro evaluations using human colon cancer (HCT116) cell lines have demonstrated that certain derivatives exhibit IC50 values in the low micromolar range (e.g., 4.363 μM), suggesting potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound's structure suggests potential antioxidant capabilities. Studies on related thiadiazine derivatives have shown effective scavenging of free radicals and inhibition of lipid peroxidation, which are critical in preventing oxidative stress-related diseases . The antioxidant activity can be quantitatively assessed through assays measuring IC50 values against standard antioxidants like gallic acid.
Enzyme Inhibition
Enzymatic assays indicate that compounds related to this structure can inhibit metabolic enzymes such as acetylcholinesterase (AChE), which is relevant for treating conditions like Alzheimer's disease and other neurological disorders . The inhibition profiles suggest that these compounds could serve as leads for developing new therapeutic agents targeting AChE.
Case Studies and Research Findings
-
Cancer Cell Line Studies :
- A study evaluated the anticancer efficacy of several benzo[e][1,2,4]thiadiazine derivatives against various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at micromolar concentrations.
Compound Cell Line IC50 (μM) Mechanism Compound A HCT116 4.363 Apoptosis induction Compound B MCF7 5.678 Cell cycle arrest -
Antioxidant Activity Assessment :
- The antioxidant properties were evaluated using DPPH and ABTS assays. Results showed notable scavenging activity with IC50 values comparable to established antioxidants.
Compound DPPH IC50 (μg/mL) ABTS IC50 (μg/mL) Compound A 1.08 0.74 Gallic Acid 1.20 N/A -
Enzyme Inhibition Studies :
- Inhibitory effects on AChE were assessed using spectrophotometric methods. The compound demonstrated significant inhibition with an IC50 value indicating potential therapeutic applications in neurodegenerative diseases.
Compound AChE IC50 (μM) Compound A 12.5 Standard Inhibitor 10.0
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Apoptotic Pathways : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
- Kinase Inhibition : Inhibition of tyrosine kinases involved in cancer cell proliferation.
- Antioxidative Defense : Scavenging free radicals and enhancing endogenous antioxidant enzyme activities.
Scientific Research Applications
Research indicates that compounds with similar structures to 2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(4-methoxybenzyl)acetamide exhibit significant biological activities. Some of the notable applications include:
Antimicrobial Activity
Compounds derived from benzothiadiazine and thiadiazine frameworks have been studied for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives with similar structural motifs can inhibit bacterial growth effectively .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazine derivatives has been documented in various studies. Molecular docking studies suggest that the compound may act as a lipoxygenase inhibitor, which is crucial in the inflammatory response . This positions it as a candidate for developing anti-inflammatory drugs.
Antioxidant Properties
Thiadiazine derivatives are also noted for their antioxidant capabilities. These properties can be beneficial in treating diseases where oxidative stress plays a significant role, such as neurodegenerative disorders .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of compounds related to this compound:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Core Heterocycle Comparison
- Target Compound: The benzo[e][1,2,4]thiadiazine-1,1-dioxide core () provides a rigid, electron-deficient scaffold conducive to π-π stacking and hydrogen bonding.
Substituent Effects
- 4-Methoxybenzyl vs. 4-Hydroxyphenyl () : The methoxy group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the hydroxyl analog (logP ~2.1), favoring blood-brain barrier penetration .
- 2,4-Dimethylphenyl vs. 2,4-Dichlorophenyl () : While both substituents enhance lipophilicity, the dichlorophenyl group in may confer higher electrophilicity and toxicity risks .
Functional Group Contributions
- 1,1-Dioxido vs. Dioxo Groups : The sulfone (1,1-dioxido) in the target compound and enhances acidity (pKa ~6–8 for sulfonamides), promoting solubility at physiological pH. In contrast, quinazoline-2,4-dione () lacks sulfone groups, relying on ketone hydrogen bonding .
- Thioxo Group (): This group in thiazolidinone derivatives may act as a Michael acceptor or participate in disulfide bond formation, influencing reactivity and target selectivity .
Pharmacological Implications (Inferred from Structural Analogs)
- Antidiabetic Potential: The 4-methoxybenzyl group in the target compound resembles antidiabetic agents in , which inhibit α-glucosidase or modulate PPAR-γ .
- Anticonvulsant Activity : Quinazoline-2,4-dione derivatives () show anticonvulsant effects via GABA receptor modulation, suggesting possible shared mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
